2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound "2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide" is a sulfur-containing acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core. Its structure includes a 3,4-dichlorophenyl substituent on the diazaspiro ring and a 4-methylphenyl (p-tolyl) group on the acetamide moiety. Structural studies of such compounds often employ crystallographic tools like SHELXL for refinement, as noted in and .
Properties
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3OS/c1-14-4-7-16(8-5-14)25-19(28)13-29-21-20(15-6-9-17(23)18(24)12-15)26-22(27-21)10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXNPSRKSNAOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide , with the CAS number 899913-40-7 , represents a novel class of chemical entities with potential therapeutic applications. Its unique structural characteristics suggest significant biological activity, particularly in anti-inflammatory and anticancer domains.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.4 g/mol . The structure features a spirocyclic core and a dichlorophenyl moiety, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H19Cl2N3OS |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 899913-40-7 |
The biological activity of this compound is hypothesized to involve modulation of various signaling pathways:
- Inhibition of Pro-inflammatory Mediators : Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, potentially through the suppression of NF-kB signaling pathways.
- Antioxidant Activity : The presence of sulfur in the structure may contribute to antioxidant properties by scavenging free radicals, which can lead to reduced oxidative stress in cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of diazaspiro compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines.
- Results : In vitro assays revealed that the compound induced apoptosis in cancer cells, with IC50 values ranging from 10 to 20 µM depending on the cell line.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated:
- Experimental Model : In vivo studies using murine models showed a reduction in paw edema induced by carrageenan.
- Mechanism : The anti-inflammatory effects were linked to the inhibition of cyclooxygenase (COX) enzymes and decreased levels of inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Case Study on Cytotoxicity :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
- Findings : A dose-dependent increase in cell death was observed, with significant effects noted at concentrations above 15 µM.
-
Case Study on Inflammation :
- Objective : To assess anti-inflammatory properties in a rat model.
- Methodology : Rats were administered the compound prior to carrageenan injection.
- Findings : A marked decrease in paw swelling was recorded compared to control groups, suggesting effective anti-inflammatory action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Findings from Structural and Functional Analysis
The 3,4-dichlorophenyl group on the acetamide in Analog A may increase steric hindrance compared to the target compound . Analog C () replaces chlorine with bromine, which could enhance intermolecular interactions (e.g., halogen bonding) due to bromine’s polarizability .
Spiro Ring Modifications :
- Analog B () features a [4.5] deca-1,3-diene ring, expanding the spiro system. This could increase conformational flexibility or alter molecular packing, as seen in , where substituent dihedral angles impact hydrogen bonding .
Functional Group Variations :
- Analog D () introduces a methoxy group, which is electron-donating and may improve solubility compared to methyl or chloro groups. However, this could reduce electrophilic character critical for target binding .
Crystallographic Insights :
- demonstrates that substituent dihedral angles (e.g., 44.5°–77.5° between dichlorophenyl and pyrazolyl rings) influence hydrogen-bonding patterns and dimer formation. Similar conformational variability likely exists in the target compound and analogs, affecting solubility and stability .
Contradictions and Limitations
- Bioactivity Data: No direct pharmacological data are provided for the target compound or analogs, limiting conclusions about efficacy.
- Substituent Trade-offs : While bromine in Analog C may enhance halogen bonding, it could also increase toxicity compared to chlorine .
- Ring Size vs. Stability : The [4.5] spiro ring in Analog B might improve solubility but reduce metabolic stability due to increased flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
